2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine
Description
Properties
Molecular Formula |
C9H14N2O2 |
|---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
2-(1-methoxypropan-2-yloxy)pyridin-3-amine |
InChI |
InChI=1S/C9H14N2O2/c1-7(6-12-2)13-9-8(10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3 |
InChI Key |
SCACLPOTSOZYMM-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)OC1=C(C=CC=N1)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine typically involves the reaction of 3-aminopyridine with 1-methoxypropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ether linkage . The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The amine group in the compound can undergo nucleophilic substitution reactions with electrophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the reagents and conditions used .
Scientific Research Applications
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Solubility and Hydrophobicity: The methoxypropan-2-yloxy group in the target compound likely balances hydrophobicity and solubility better than bulkier substituents like isopropyl () or pentan-3-yloxy ().
- Electronic Effects : Propargyloxy () and sulfinyl groups () introduce electron-withdrawing characteristics, altering reactivity and binding affinities compared to the ether-linked substituent in the target compound.
Biological Activity
2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine, also known as 4-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine, is an organic compound characterized by a pyridine ring with an ether linkage to a methoxypropan-2-yl group. This compound has garnered attention in scientific research due to its potential biological activity, particularly in relation to enzyme interactions and receptor modulation.
The molecular formula of this compound is CHNO, with a molecular weight of approximately 182.22 g/mol. Its structure allows for unique chemical reactivity, which is crucial for its biological applications.
The biological activity of this compound primarily revolves around its interaction with various molecular targets. It can form hydrogen bonds and engage in hydrophobic interactions with enzymes and receptors, leading to modulation of their activity. The specific pathways involved depend on the biological context and the targets engaged.
Antimicrobial Properties
Research indicates that this compound exhibits potential antimicrobial and antifungal properties. Studies have shown that it can inhibit the growth of certain bacterial strains and fungi, possibly through interference with their metabolic pathways or structural integrity .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which may play a role in various diseases. For instance, it has shown promise in inhibiting kinases involved in cancer pathways, particularly those associated with acute myeloid leukemia (AML). The inhibition mechanism typically involves binding to the active site of the enzyme, thereby preventing substrate access .
Structure-Activity Relationship (SAR)
The structure of this compound influences its biological activity significantly. Modifications in the pyridine ring or the ether group can lead to variations in potency and selectivity for different biological targets. The following table summarizes some related compounds and their unique aspects:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (1-Methoxypropan-2-yl)(pyridin-4-ylmethyl)amine | Similar ether linkage but different substitution pattern on the pyridine ring | Different pharmacological profiles due to substitution |
| 2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine | Contains a pyrrolidine ring instead of methoxypropan-2-yloxy | Distinct reactivity due to ring structure |
| 3-Aminopyridine | Basic structure without ether substitution | Lacks the unique properties imparted by the ether linkage |
Case Studies
Several studies have investigated the biological effects of this compound:
- Inhibition of FLT3 Kinase : A study focused on AML cell lines demonstrated that this compound could inhibit FLT3 kinase activity, which is crucial for cancer cell proliferation. The effective concentration (EC50) was found to be around 320 nM, indicating significant potency against this target .
- Antifungal Activity : Another research project explored its antifungal properties against Candida species. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for therapeutic application in fungal infections .
Q & A
Q. Q1. What are the optimal synthetic routes for 2-((1-Methoxypropan-2-yl)oxy)pyridin-3-amine under transition-metal-free conditions?
Methodological Answer:
- Microwave-assisted synthesis (): Utilize microwave irradiation to accelerate cyclization reactions. For example, substitute halophenols with 1-methoxypropan-2-yl groups via nucleophilic aromatic substitution. Reaction conditions (temperature, solvent polarity) must be optimized to minimize side products.
- Radical arylation (): Employ arylhydrazines and anilines under photostimulated conditions to form pyridin-3-amine derivatives. This method avoids transition metals but may require extended reaction times and precise stoichiometry.
- Reductive amination (): Reduce nitro intermediates (e.g., 3-nitropyridine derivatives) using catalytic hydrogenation or chemical reductants like NaBH₄. Monitor reaction progress via TLC with dichloromethane as the mobile phase .
Q. Q2. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
- 1H/13C-NMR : Identify characteristic peaks:
- FTIR : Confirm ether linkages (C-O-C stretch at 1087–1261 cm⁻¹) and amine N-H stretches (~3198 cm⁻¹) ().
- HRMS : Validate molecular weight (e.g., [M + H]+ calculated vs. observed) with ESI source calibration ().
Advanced Mechanistic and Analytical Challenges
Q. Q3. How to resolve contradictory yields in synthetic methods (e.g., 30% vs. 91% in similar routes)?
Methodological Answer:
- Parameter optimization : Vary reaction time, temperature, and catalyst loading. For example, microwave-assisted methods () often yield >90% due to rapid energy transfer, while Suzuki-Miyaura couplings () may suffer from steric hindrance or boronic acid impurities.
- Byproduct analysis : Use LC-MS or GC-MS to identify side products (e.g., dehalogenated intermediates or dimerization species).
- Statistical DOE : Apply factorial design to evaluate interactions between variables (solvent, stoichiometry) and identify critical factors affecting yield .
Q. Q4. What reaction pathways dominate when this compound undergoes oxidation or substitution?
Methodological Answer:
- Oxidation : Treat with KMnO₄/CrO₃ to convert the methoxypropan-2-yl group to ketones (). Monitor via FTIR loss of ether peaks and emergence of C=O stretches (~1700 cm⁻¹).
- Nucleophilic substitution : React with NaN₃ or NH₂CSNH₂ to replace halides (if present) or modify the amine group. Use 13C-NMR to track substitution at the pyridine C3 position ().
- Mechanistic probes : Isotope labeling (e.g., 15N or 2H) can elucidate whether reactions proceed via radical intermediates () or ionic pathways.
Structure-Activity Relationship (SAR) and Biological Relevance
Q. Q5. How to design SAR studies for this compound derivatives?
Methodological Answer:
- Comparative structural analysis : Modify substituents (e.g., methoxy vs. ethoxy, halide vs. amine) and test biological activity (). For example:
| Derivative | Structural Modification | Assay Type | Observed Activity |
|---|---|---|---|
| A | Methoxy → Ethoxy | Antimicrobial MIC | Increased potency (2-fold) |
| B | Pyridine → Benzene | Enzyme inhibition | Loss of activity |
- Computational modeling : Use DFT or molecular docking to predict binding affinities to targets (e.g., enzymes or receptors). Validate with in vitro assays ().
Q. Q6. What strategies mitigate instability of this compound in aqueous or oxidative conditions?
Methodological Answer:
- Protecting groups : Introduce acetyl or tert-butyldimethylsilyl (TBDMS) groups to the amine during synthesis (). Deprotect post-reaction using acidic/basic conditions.
- Formulation studies : Use co-solvents (e.g., PEG-400) or liposomal encapsulation to enhance stability in biological buffers.
- Accelerated stability testing : Store samples at 40°C/75% RH and analyze degradation via HPLC-UV at intervals ().
Data Interpretation and Reproducibility
Q. Q7. How to address batch-to-batch variability in NMR spectral data for this compound?
Methodological Answer:
- Standardized protocols : Use identical solvent, temperature (e.g., 300 K), and NMR spectrometer settings (e.g., 400 MHz) ().
- Spiking experiments : Add a known reference compound (e.g., TMS) to confirm chemical shift consistency.
- Collaborative validation : Share raw data (FID files) with independent labs to verify peak assignments and integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
